molecular formula C16H16N6O2S B2402212 1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 894055-54-0

1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2402212
CAS No.: 894055-54-0
M. Wt: 356.4
InChI Key: ZYYRLUDKHMMSTC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-morpholin-4-yl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-16-19-18-14-5-4-13(20-22(14)16)12-3-1-2-6-17-12/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYRLUDKHMMSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step reactions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable methodologies are often applied. Techniques such as microwave-assisted synthesis and mechanochemical methods are preferred due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Differences
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Reference standard
(1S,3R,4S)-3-Ethyl-1-(morpholine-4-sulfonylmethyl)-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanol Pyrrolo-triazolo-pyrazine Expanded bicyclic system with cyclopentanol and sulfonyl groups
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Thiophene-pyrimidine core; sulfonyl and piperazine substituents

Impact :

  • Electronic Properties: Thieno[3,2-d]pyrimidine cores exhibit distinct electron distribution compared to triazolopyridazine, affecting binding interactions.
  • Steric Effects: Cyclopentanol in the pyrrolo-triazolo-pyrazine derivative introduces conformational rigidity .

Substituent Variations

Amine Group Modifications
Compound Name Amine Group Molecular Formula Mass (g/mol)
Target Compound Morpholin-4-yl C₁₆H₁₆N₆O₂S 356.404
2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one Pyrrolidin-1-yl C₂₀H₂₂N₆OS* ~402.49†
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Morpholin-4-yl C₂₁H₂₄ClN₅O₂ 446.90

Key Observations :

  • Bioactivity: Chlorophenylamino groups (as in the pyrrolo-pyridine derivative) enhance receptor binding in kinase inhibitors .
Aromatic Substituent Variations
Compound Name Aryl Group Electronic Effects
Target Compound Pyridin-2-yl Electron-withdrawing (N-atom)
2-{[6-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 4-Ethylphenyl Electron-donating (alkyl group)

Impact :

  • Pyridinyl vs. Ethylphenyl: Pyridinyl’s electron-withdrawing nature may reduce electron density on the core, affecting π-π stacking in biological targets.

Pharmacological and Physicochemical Properties

Property Target Compound Pyrrolidine Analog (G856-6469) Thieno[3,2-d]pyrimidine Derivative
logP (Predicted) ~1.8 ~3.2† ~2.5
Solubility (mg/mL) Low (aryl N-heterocycle) Moderate (alkyl substituent) Low (bulky sulfonyl group)
Bioactivity Not reported Kinase inhibition (inferred) Anticancer (patented)

Notes:

  • The target compound’s morpholine and pyridinyl groups balance polarity and aromatic interactions, making it a candidate for central nervous system (CNS) targets due to moderate logP .
  • Pyrrolidine analogs (e.g., G856-6469) with higher logP may exhibit better tissue penetration but risk off-target effects .

Biological Activity

The compound 1-(morpholin-4-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Morpholine moiety : Contributes to solubility and biological activity.
  • Triazole and pyridazine rings : Known for their roles in various biological activities, including anticancer effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that derivatives of triazoles and pyridazines exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines:

Cell Line IC50 (μM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These values suggest that the compound may inhibit cancer cell proliferation effectively, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Enzyme Inhibition

The compound is also believed to act as an inhibitor of certain kinases, which are critical in cancer progression. For example, it has been noted that similar triazole derivatives can inhibit c-Met kinase at nanomolar levels (IC50 = 48 nM), indicating a potential mechanism for its anticancer effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Induction of apoptosis : Evidence suggests that compounds with similar structures can trigger programmed cell death in cancer cells through various pathways .

Case Studies

Several studies have explored the effects of related compounds on different biological systems:

  • Study on Triazole Derivatives : A study demonstrated that triazole-based compounds exhibited significant antibacterial and antifungal activities alongside their anticancer properties .
  • In Vivo Studies : Animal models have shown that morpholine-containing compounds can reduce tumor growth significantly when administered in therapeutic doses.

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